3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}propan-1-one
Beschreibung
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}propan-1-one features a hybrid heterocyclic scaffold combining a 3,5-dimethylisoxazole moiety, a piperazine linker, and a furan-hydroxyethyl substituent. The 2-(furan-2-yl)-2-hydroxyethyl group introduces polarity and hydrogen-bonding capacity, which may influence solubility and receptor-binding properties.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-13-15(14(2)25-19-13)5-6-18(23)21-9-7-20(8-10-21)12-16(22)17-4-3-11-24-17/h3-4,11,16,22H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIJFWYUELUKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)CC(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include derivatives with variations in the piperazine substituents or core heterocycles. Below is a comparative analysis based on available literature (see Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The target compound’s furan-hydroxyethyl group introduces polarity and hydrogen-bond donor/acceptor capacity, which may improve aqueous solubility compared to Analog 1’s trifluoromethylpyridinyl group. The latter’s electron-withdrawing CF₃ group could enhance metabolic stability but reduce solubility . Analog 2’s coumarin-benzodiazepine core (e.g., compound 4g or 4h in ) replaces the isoxazole and furan moieties, favoring interactions with hydrophobic binding pockets (e.g., in enzymes or GPCRs) .
Piperazine Linker Flexibility: Both the target compound and Analog 1 retain the piperazine-propanone backbone, suggesting similar conformational adaptability for target engagement.
Biological Activity Gaps: No direct comparative bioactivity data are available for these compounds. However, structural analogs with trifluoromethylpyridinyl groups (e.g., Analog 1) are often explored in CNS drug discovery due to blood-brain barrier permeability , while furan derivatives are studied for antimicrobial or anti-inflammatory applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
